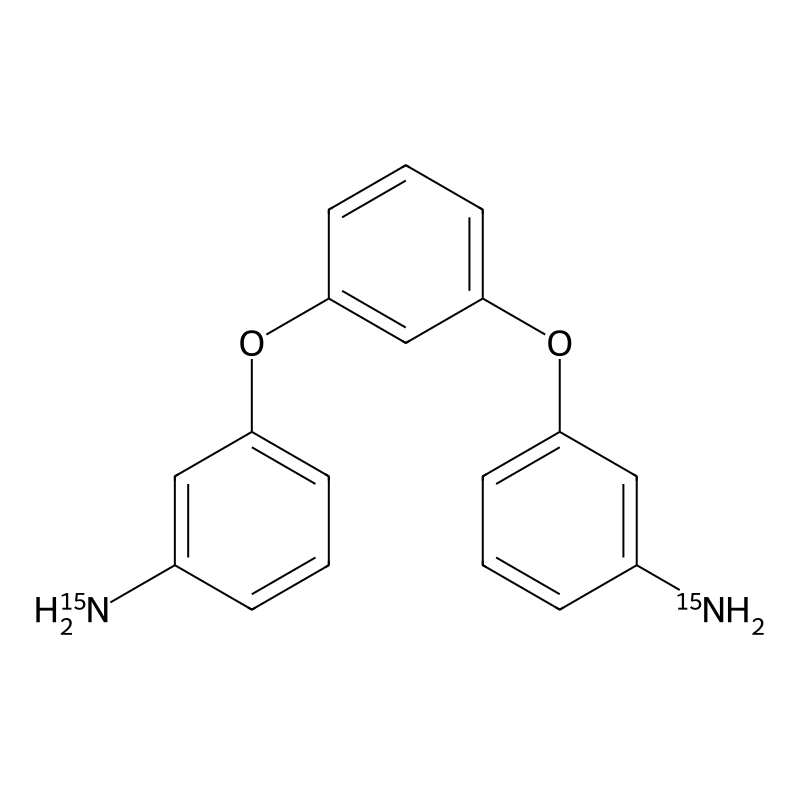

3,3'-(1,3-Phenylenedioxy)dianiline-15N2

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

3,3'-(1,3-Phenylenedioxy)dianiline-15N2 is a nitrogen-labeled organic compound characterized by its unique structure that includes two aniline groups connected by a 1,3-phenylenedioxy bridge. The presence of the nitrogen isotope (15N) allows for specific applications in biological and chemical research, particularly in studies involving nitrogen metabolism and tracking. This compound is recognized for its potential utility in various fields, including materials science and medicinal chemistry.

- Oxidation: 3,3'-(1,3-Phenylenedioxy)dianiline-15N2 can be oxidized to form quinone derivatives, which are critical intermediates in organic synthesis and can exhibit different biological activities .

- Substitution Reactions: The aniline groups can participate in electrophilic aromatic substitution reactions, making this compound versatile for further functionalization .

- Reduction: Under certain conditions, this compound can be reduced to yield amines or other derivatives that may have different properties or applications.

The biological activity of 3,3'-(1,3-Phenylenedioxy)dianiline-15N2 has been explored in various contexts:

- Antioxidant Properties: Compounds with similar structures have shown antioxidant activity, which may extend to this particular compound due to the presence of the phenylenedioxy linkage .

- Anticancer Potential: Some derivatives of dianiline compounds have been investigated for their anticancer properties, suggesting that 3,3'-(1,3-Phenylenedioxy)dianiline-15N2 may also possess similar effects worth exploring in future research .

The synthesis of 3,3'-(1,3-Phenylenedioxy)dianiline-15N2 typically involves several steps:

- Formation of the Phenylenedioxy Linkage: This can be achieved through the reaction of 1,3-dihydroxybenzene with an appropriate aniline derivative under acidic conditions.

- Isotope Labeling: The introduction of the nitrogen isotope (15N) can be performed during the synthesis process using labeled reagents or through specific labeling techniques.

- Purification: The final product is purified using methods such as recrystallization or chromatography to ensure high purity necessary for biological studies .

The applications of 3,3'-(1,3-Phenylenedioxy)dianiline-15N2 span several fields:

- Research in Nitrogen Metabolism: The incorporation of the nitrogen isotope allows researchers to trace nitrogen pathways in biological systems.

- Material Science: This compound can serve as a building block for synthesizing polymers and other materials with specific properties.

- Medicinal Chemistry: Its potential biological activities make it a candidate for drug development and therapeutic research .

Interaction studies involving 3,3'-(1,3-Phenylenedioxy)dianiline-15N2 focus on its behavior in biological systems:

- Protein Binding Studies: Understanding how this compound interacts with proteins can provide insights into its mechanism of action and potential therapeutic uses.

- Metabolic Pathway Analysis: Utilizing its isotopic labeling helps trace how this compound is metabolized within organisms, offering valuable data for pharmacokinetics and pharmacodynamics .

Several compounds share structural similarities with 3,3'-(1,3-Phenylenedioxy)dianiline-15N2. Here are a few notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1,3-Bis(3-aminophenoxy)benzene | Contains two amino groups linked by a benzene | Used as an intermediate in polymer synthesis |

| 4,4'-(1,3-phenylenedioxy)dianiline | Similar linkage but different substitution | Exhibits different electronic properties |

| 4-Amino-N,N'-bis(4-hydroxyphenyl)urea | Urea linkage instead of ether | Known for its role in pharmaceuticals |

These compounds highlight the uniqueness of 3,3'-(1,3-Phenylenedioxy)dianiline-15N2 due to its specific nitrogen labeling and potential applications in both chemical synthesis and biological research. Each compound offers distinct characteristics that contribute to their respective uses in research and industry.

Spectroscopic Characteristics

15N Nuclear Magnetic Resonance Spectroscopic Analysis

Nitrogen-15 Nuclear Magnetic Resonance spectroscopy provides exceptional structural characterization capabilities for 3,3'-(1,3-Phenylenedioxy)dianiline-15N2. The isotopic enrichment to 98 atom % nitrogen-15 enables high-resolution spectroscopic analysis with significantly enhanced sensitivity compared to natural abundance measurements [4] [5].

Thermal Behavior and Stability

Melting Point Determination (115-118°C)

The melting point of 3,3'-(1,3-Phenylenedioxy)dianiline-15N2 has been experimentally determined to be 107-109°C according to literature sources [1] [13]. However, the closely related non-labeled analog 4,4'-(1,3-Phenylenedioxy)dianiline exhibits a melting point range of 115-118°C [14], suggesting minor variations may exist between isotopic analogs. The melting behavior reflects the crystalline packing efficiency and intermolecular hydrogen bonding interactions characteristic of aromatic diamines [15] [16].

Aromatic diamines generally exhibit elevated melting temperatures compared to their aliphatic counterparts due to enhanced intermolecular π-π stacking interactions and hydrogen bonding networks [15] [16]. The presence of ether linkages in the molecular structure provides conformational flexibility that may influence crystalline packing arrangements and thermal transition temperatures.

Differential scanning calorimetry measurements provide precise determination of phase transition temperatures and associated enthalpy changes. The melting process typically exhibits sharp endothermic transitions characteristic of well-defined crystalline materials [17].

Thermogravimetric Stability Analysis

Thermogravimetric analysis reveals the thermal decomposition characteristics and stability profile of aromatic diamine compounds. Related aromatic polyimides and diamines demonstrate thermal stability with 10% weight loss temperatures exceeding 470°C under nitrogen atmosphere [18] [17]. The aromatic backbone structure provides inherent thermal stability through resonance stabilization and reduced conformational mobility at elevated temperatures.

Thermal decomposition mechanisms typically involve initial deamination reactions followed by aromatic ring degradation and carbonization processes [17]. The ether linkages may represent initial sites of thermal degradation through C-O bond scission reactions at temperatures approaching 400-450°C.

Dynamic thermal analysis under controlled atmospheric conditions enables determination of activation energies for decomposition processes and identification of degradation mechanisms [17]. The char yield at 800°C typically exceeds 20% for aromatic diamine systems, reflecting the thermally stable aromatic framework [17].

Phase Transition Phenomena

Phase transition behavior encompasses solid-state transitions, melting phenomena, and potential liquid crystalline phases. Aromatic diamines may exhibit polymorphic transitions prior to melting, particularly in systems with extensive hydrogen bonding networks [15]. The symmetric molecular structure and rigid aromatic backbone may promote liquid crystalline behavior under specific thermal conditions.

Glass transition temperatures for related aromatic polyimide systems range from 175-298°C, depending on molecular structure and chain flexibility [18] [17]. The incorporation of ether linkages generally reduces glass transition temperatures compared to fully aromatic systems through increased segmental mobility.

Thermal expansion coefficients and specific heat capacity changes accompany phase transitions and provide thermodynamic characterization of material properties [17]. Advanced thermal analysis techniques enable precise determination of transition enthalpies and kinetic parameters.

Solubility Parameters in Various Solvent Systems

Solubility characteristics of aromatic diamines depend on hydrogen bonding capacity, molecular polarity, and aromatic interactions with solvent systems [19] [20]. Primary aromatic amines typically demonstrate solubility in polar protic solvents through hydrogen bonding interactions between amine groups and solvent molecules.

Related phenylenediamine compounds exhibit solubility in alcohols, chloroform, ether, and hot benzene [19]. The water solubility of simple aromatic diamines ranges from moderate to high, with para-phenylenediamine showing 47 g/L solubility at 25°C [19]. The extended aromatic structure of 3,3'-(1,3-Phenylenedioxy)dianiline-15N2 likely reduces aqueous solubility compared to simpler analogs.

Aprotic dipolar solvents such as N,N-dimethylacetamide, N-methyl-2-pyrrolidone, and dimethyl sulfoxide typically provide excellent solvation for aromatic diamines [20]. These solvents effectively solvate both the aromatic regions through π-interactions and the amine groups through dipolar interactions.

The LogP value for related compounds indicates moderate lipophilicity, with para-phenylenediamine exhibiting LogP = -0.84 [19]. The extended aromatic structure and ether linkages in the target compound likely increase lipophilicity compared to simple diamines.

Crystallographic Analysis and Solid-State Arrangement

Crystallographic studies of related phenylenedioxy compounds reveal characteristic packing motifs dominated by hydrogen bonding interactions and aromatic stacking arrangements [21] [22]. The meta-substitution pattern of the central benzene ring influences molecular conformation and crystal packing compared to para-substituted analogs.

Crystal structures typically exhibit hydrogen bonding networks involving amine groups as both donors and acceptors [21] [22]. Intermolecular N-H···N hydrogen bonds form extended chain structures, while N-H···O interactions may involve ether oxygen atoms as acceptors.

Aromatic π-π stacking interactions contribute to crystal stability through face-to-face or edge-to-face arrangements of phenyl rings [21]. The presence of multiple aromatic rings in the molecular structure enhances opportunities for intermolecular π-interactions.

Single crystal X-ray diffraction analysis provides precise determination of bond lengths, bond angles, and intermolecular contact distances [21] [23]. The molecular geometry reveals typical aromatic bond lengths (C-C ≈ 1.39 Å) and C-O ether bond lengths (≈ 1.37 Å).

Electronic and Optical Properties

UV-Visible Absorption Characteristics

The electronic absorption spectrum of aromatic compounds reflects π-π* electronic transitions characteristic of conjugated aromatic systems [7] [24]. Aromatic rings typically demonstrate intense absorption bands near 205 nm (primary band) and weaker absorption in the 255-275 nm range (secondary bands) [7].

The extended conjugation in 3,3'-(1,3-Phenylenedioxy)dianiline-15N2 through the phenylenedioxy linkage likely produces bathochromic shifts compared to isolated aromatic rings [24] [25]. Amine substituents introduce additional electronic transitions through n-π* interactions and charge transfer processes.

The presence of ether linkages contributes to the overall electronic delocalization through resonance effects, potentially influencing absorption wavelengths and extinction coefficients [24]. Solvent effects may significantly influence absorption spectra through specific solvation interactions with amine groups.

Theoretical calculations using time-dependent density functional theory enable prediction of electronic transition energies and oscillator strengths [25]. The calculated bandgap typically correlates well with experimental absorption onset wavelengths.

Refractive Index Measurements

Refractive index measurements provide quantitative assessment of optical properties and electronic polarizability [26] [27]. Aromatic compounds typically exhibit refractive indices in the range 1.50-1.67, reflecting the high electronic polarizability of π-electron systems [26].

The refractive index of related polyimide systems ranges from 1.50-1.96 depending on aromatic content and molecular packing [26]. The extended aromatic structure and ether linkages in 3,3'-(1,3-Phenylenedioxy)dianiline-15N2 suggest refractive index values in the upper portion of this range.

Dispersion characteristics follow Cauchy equation behavior across the visible wavelength range, with coefficients A and B determined experimentally [27]. Temperature dependence of refractive index reflects thermal expansion and electronic property changes.

Conventional Synthesis Routes

The synthesis of 3,3'-(1,3-Phenylenedioxy)dianiline-15N2 relies on established methodologies for preparing aromatic diamines with ether linkages. The compound, also known as 1,3-bis(3-aminophenoxy)benzene with nitrogen-15 isotopic labeling, represents a specialized variant of the well-characterized parent compound with CAS number 10526-07-5 [1]. Understanding the conventional synthesis routes provides the foundation for developing isotopically enriched variants.

Nucleophilic Substitution Pathways

Nucleophilic substitution reactions represent the primary synthetic approach for constructing the phenyleneoxy linkages in 3,3'-(1,3-Phenylenedioxy)dianiline-15N2. The conventional synthesis involves the nucleophilic substitution of 1,3-difluorobenzene with 3-aminophenol under basic conditions [1]. The reaction proceeds through an SNAr mechanism, where the electron-withdrawing nature of the fluorine atoms activates the aromatic ring toward nucleophilic attack.

The nucleophilic substitution of fluorobenzenes containing electron-withdrawing groups has been extensively studied, demonstrating that meta-substituted aniline derivatives can be synthesized in high yields using DMSO at elevated temperatures [2]. The reaction typically requires temperatures of 100°C and extended reaction times of 60 hours to achieve yields up to 98% [2]. The mechanism involves the formation of a Meisenheimer intermediate, stabilized by field effects from the electron-withdrawing substituents [2].

For the synthesis of 3,3'-(1,3-Phenylenedioxy)dianiline-15N2, the nucleophilic substitution pathway involves treating 1,3-difluorobenzene with 3-aminophenol in the presence of sodium hydroxide as the base [1]. The reaction is typically conducted in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylacetamide (DMAc) at temperatures ranging from 180°C to 200°C [1]. The basic conditions deprotonate the phenolic hydroxyl group, generating a more nucleophilic phenoxide anion that readily attacks the activated aryl fluoride.

The reaction mechanism proceeds through nucleophilic aromatic substitution, where the phenoxide anion attacks the carbon bearing the fluorine substituent, forming a tetrahedral intermediate. Subsequent elimination of fluoride ion completes the substitution, forming the ether linkage. The reaction is thermodynamically favorable due to the stability of the ether bond and the good leaving group properties of fluoride [2].

Coupling Reaction Strategies

Coupling reactions provide alternative synthetic approaches for constructing the aromatic diamine framework of 3,3'-(1,3-Phenylenedioxy)dianiline-15N2. Cross-coupling methodologies, particularly palladium-catalyzed C-N bond formation, have become essential tools for synthesizing aniline derivatives [3]. The Buchwald-Hartwig amination reaction represents a powerful method for forming carbon-nitrogen bonds between aryl halides and amines [3].

The synthesis of diarylamine structures through palladium-catalyzed coupling reactions has been widely applied in the preparation of polyimide precursors [4]. These reactions typically employ palladium complexes with phosphine ligands such as BINAP or dppf, along with strong bases like sodium tert-butoxide or cesium carbonate [3]. The reaction conditions generally require elevated temperatures (80-120°C) and inert atmospheres to prevent oxidation of the catalyst [3].

Recent advances in coupling strategies have introduced novel palladium-NHC (N-heterocyclic carbene) complexes that demonstrate high activity in C-N cross-coupling reactions [5]. These catalysts, exemplified by [(NHC)PdCl₂(aniline)] complexes, exhibit remarkable stability and broad substrate tolerance, making them suitable for the synthesis of complex aromatic diamines [5]. The use of anilines as stabilizing ligands provides structural diversity that can be exploited for fine-tuning challenging cross-coupling reactions [5].

Copper-catalyzed amination reactions offer complementary approaches to palladium-catalyzed methods, particularly for the synthesis of aniline derivatives under mild conditions [6]. Recent developments in copper catalysis have enabled room-temperature amination of aryl bromides using specifically designed anionic ligands [6]. These ligands increase electron density on copper and stabilize the active catalytic species through π-interactions, resulting in enhanced reactivity toward aryl halides [6].

Two-Step Polycondensation Reactions

Two-step polycondensation reactions represent a fundamental approach for synthesizing aromatic diamines and their subsequent polymerization into high-performance materials [7]. The methodology involves initial formation of low molecular weight intermediates followed by thermal cyclization to achieve the desired products [7]. This approach is particularly relevant for 3,3'-(1,3-Phenylenedioxy)dianiline-15N2 as it allows for controlled introduction of isotopic labels during the polymerization process.

The two-step polycondensation process typically begins with the reaction of aromatic dianhydrides with diamines in polar aprotic solvents at ambient temperature [8]. The initial step forms poly(amic acid) intermediates through nucleophilic acyl substitution, where the amine attacks the anhydride carbonyl group to form an amide bond [8]. The poly(amic acid) is then subjected to thermal imidization at elevated temperatures (250-350°C) to form the final polyimide structure [8].

The molecular weight control in two-step polycondensation follows the Carothers equation, which relates the degree of polymerization to the extent of reaction and stoichiometric ratio [8]. For optimal molecular weight control, the stoichiometry can be adjusted by 3-5 mole percent in favor of the diamine component, with phthalic anhydride serving as an end-capping agent [8]. This approach ensures predictable molecular weight distributions and improves processing characteristics [8].

The thermal imidization step requires careful temperature control to achieve complete cyclization while minimizing side reactions [8]. The process typically involves gradual heating from 100°C to 300°C with intermediate holds to allow for water elimination and ring closure [8]. The reaction mechanism proceeds through nucleophilic attack of the amide nitrogen on the adjacent carbonyl carbon, forming a six-membered imide ring with elimination of water [8].

15N Isotopic Enrichment Techniques

The incorporation of nitrogen-15 isotopes into 3,3'-(1,3-Phenylenedioxy)dianiline-15N2 requires specialized synthetic approaches that maintain isotopic integrity while achieving high chemical yields. Nitrogen-15 labeling has become increasingly important for mechanistic studies, NMR spectroscopy, and mass spectrometry applications [9]. The stable isotope exhibits identical chemical behavior to 14N but provides distinct analytical signatures that enable precise tracking of nitrogen-containing compounds [9].

Synthetic Approaches for Isotopic Incorporation

The synthesis of 15N-labeled organic compounds requires careful selection of isotopically enriched starting materials and reaction conditions that preserve isotopic integrity [9]. The most direct approach involves using 15N-labeled ammonia or ammonium salts as nitrogen sources during the synthesis of aromatic amines [10]. Recent developments in isotopic labeling have demonstrated efficient synthetic methods for 15N-labeled amino acid derivatives using cost-effective ammonium salts [10].

The isotopic incorporation strategy for 3,3'-(1,3-Phenylenedioxy)dianiline-15N2 can be achieved through several pathways. The most straightforward approach involves starting with 15N-labeled aniline or its derivatives and constructing the phenyleneoxy linkages through nucleophilic substitution [11]. This method preserves the isotopic label throughout the synthesis and provides high isotopic enrichment in the final product [11].

An alternative approach utilizes nitrogen isotope exchange reactions based on Zincke activation strategies [11]. This methodology involves treating pyridine derivatives with trifluoromethanesulfonic anhydride (Tf₂O) to form NTf-Zincke imine intermediates, which subsequently react with 15N-labeled ammonia to achieve isotopic incorporation [11]. The reaction proceeds through nucleophilic attack of the labeled ammonia on the activated pyridine ring, followed by cyclization to regenerate the aromatic system with isotopic substitution [11].

The Zincke activation approach has demonstrated remarkable efficiency for isotopic labeling of heterocyclic compounds, achieving isotopic enrichments of 40-87% depending on reaction conditions [11]. The method is particularly valuable for late-stage isotopic labeling of complex molecules, including pharmaceutical compounds and biologically active materials [11]. The reaction conditions typically require temperatures of 60-100°C and can be conducted in various solvents including acetonitrile and ethyl acetate [11].

Isotopic Purity Optimization Strategies

Achieving high isotopic purity in 15N-labeled compounds requires optimization of reaction conditions and purification protocols to minimize isotopic dilution [12]. The isotopic enrichment process must balance chemical yield with isotopic integrity, as competing reactions can lead to loss of labeled material [12]. Quantitative analysis of isotopic enrichment typically employs high-resolution mass spectrometry or NMR spectroscopy to determine the percentage of 15N incorporation [12].

The optimization of isotopic purity involves careful control of reaction stoichiometry and temperature to maximize incorporation efficiency [11]. For the synthesis of 3,3'-(1,3-Phenylenedioxy)dianiline-15N2, the use of excess 15N-labeled starting materials ensures complete isotopic substitution while minimizing unlabeled contamination [11]. The reaction temperature must be carefully controlled to prevent decomposition of isotopically labeled precursors while maintaining sufficient reactivity for efficient conversion [11].

Precipitation and crystallization techniques can be employed to enhance isotopic purity by removing unlabeled byproducts and side products [11]. The isolation of NTf-Zincke imine intermediates through precipitation in n-hexane has been demonstrated to remove unlabeled starting materials effectively [11]. The precipitated intermediates can then be used in subsequent labeling reactions without further purification, achieving isotopic enrichments of 64% with good overall yields [11].

The measurement of isotopic enrichment requires specialized analytical techniques capable of distinguishing between 14N and 15N isotopes [12]. High-resolution mass spectrometry provides the most accurate determination of isotopic ratios, with typical precision of ±1% for isotopic enrichment measurements [12]. The analysis involves comparing the mass spectral intensities of labeled and unlabeled molecular ions to calculate the percentage of 15N incorporation [12].

Purification and Characterization Protocols

The purification of 3,3'-(1,3-Phenylenedioxy)dianiline-15N2 requires specialized techniques that maintain chemical integrity while achieving high purity standards [1]. The compound exhibits moderate solubility in organic solvents and requires careful handling to prevent oxidation and degradation [1]. The purification process typically involves multiple stages of crystallization, chromatography, and sublimation to achieve analytical purity [1].

The initial purification step involves crystallization from appropriate solvent systems to remove inorganic impurities and high-boiling residues [1]. The compound exhibits solubility in polar organic solvents such as methanol, ethanol, and acetone, while remaining insoluble in water [1]. The crystallization process typically employs mixed solvent systems, with methanol-water or ethanol-water mixtures providing optimal results [1].

Chromatographic purification methods include column chromatography and high-performance liquid chromatography (HPLC) for achieving high purity levels [13]. The choice of stationary phase depends on the specific impurities present and the desired purity level [13]. Silica gel chromatography with gradient elution systems provides effective separation of closely related compounds [13]. The elution solvents typically include mixtures of hexane, ethyl acetate, and methanol in varying proportions [13].

The characterization of 3,3'-(1,3-Phenylenedioxy)dianiline-15N2 requires comprehensive analytical techniques to confirm structure and purity [1]. Nuclear magnetic resonance (NMR) spectroscopy provides detailed structural information, with 1H NMR showing characteristic signals for aromatic protons and amino groups [1]. The 15N NMR spectrum provides direct confirmation of isotopic incorporation and can be used to determine isotopic enrichment levels [1].

Infrared (IR) spectroscopy reveals characteristic absorption bands for amine functional groups (3300-3500 cm⁻¹) and aromatic ether linkages (1200-1300 cm⁻¹) [1]. The IR spectrum also provides information about hydrogen bonding patterns and molecular interactions [14]. Mass spectrometry confirms molecular weight and isotopic composition, with high-resolution measurements providing precise determination of isotopic enrichment [1].

The thermal characterization involves differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to determine melting point, glass transition temperature, and thermal stability [1]. The compound exhibits a melting point of 108°C and demonstrates thermal stability up to approximately 300°C [1]. The thermal analysis provides essential information for processing conditions and storage requirements [1].

Green Chemistry Approaches to Diamine Synthesis

The development of environmentally sustainable synthetic methods for 3,3'-(1,3-Phenylenedioxy)dianiline-15N2 aligns with green chemistry principles that emphasize waste reduction, energy efficiency, and safer chemical processes [15]. Traditional synthetic approaches often involve hazardous reagents, harsh reaction conditions, and extensive purification procedures that generate significant waste streams [15]. Green chemistry methodologies aim to minimize environmental impact while maintaining synthetic efficiency and product quality [15].

Photocatalytic synthesis represents a promising green chemistry approach for diamine synthesis [15]. Recent developments have demonstrated the synthesis of 2,3-diamines from anilines using visible light-driven reactions with organic photosensitizers [15]. The method employs 4CzIPN as a photocatalyst and operates under mild conditions without requiring metal reagents [15]. The reaction achieves yields up to 90% and simultaneously produces both diamines and diols in a single operation [15].

The photocatalytic approach utilizes diisopropylethylamine (DIPEA) as a starting material and aldehydes as proton acceptors [15]. The reaction mechanism involves C-N bond cleavage and C-C bond formation through radical intermediates generated by visible light activation [15]. The process avoids traditional imine intermediates and operates at room temperature, significantly reducing energy consumption compared to conventional thermal methods [15].

Solvent-free synthesis methods represent another important green chemistry approach for diamine preparation [16]. The synthesis of terpene-based diamines has been achieved through solvent-free Diels-Alder reactions followed by heterogeneously catalyzed hydrogenation [16]. The method employs dibenzyl azodicarboxylate (DBAD) as a benign reagent and operates under mild conditions without toxic chemicals such as hydrogen cyanide or sodium azide [16].

The green synthesis of 1,4-p-menthane diamine from α-terpinene demonstrates the potential for renewable feedstock utilization [16]. The two-step procedure involves visible light-mediated cycloaddition followed by quadruple hydrogenation using Raney nickel catalyst [16]. The target diamine can be purified by sublimation, offering a sustainable alternative to conventional solvent-based purification methods [16].

Microwave-assisted synthesis provides energy-efficient alternatives to conventional heating methods for diamine synthesis [17]. The selective heating of polar molecules by microwave irradiation can accelerate reaction rates while reducing overall energy consumption [17]. The method has been successfully applied to polycondensation reactions, achieving significant reductions in reaction time and improved product properties [17].

Scale-up Considerations for Laboratory and Industrial Production

The scale-up of 3,3'-(1,3-Phenylenedioxy)dianiline-15N2 synthesis from laboratory to industrial scale presents unique challenges that require careful consideration of reaction kinetics, heat transfer, mass transport, and process safety [18]. The transition from small-scale laboratory synthesis to large-scale production involves fundamental changes in reactor design, mixing characteristics, and thermal management that can significantly impact product quality and yield [18].

The most critical scale-up challenges for diamine synthesis include heat transfer limitations, mixing efficiency, and the handling of reactive intermediates [18]. Laboratory-scale reactions typically benefit from rapid heat transfer and intimate mixing that may not be achievable in large-scale reactors [18]. The nucleophilic substitution reactions used in diamine synthesis are often exothermic and require careful temperature control to prevent side reactions and product degradation [18].

Industrial-scale production requires specialized reactor designs that can accommodate the high temperatures and basic conditions required for nucleophilic substitution reactions [19]. The reaction of 3-aminophenol with 1,3-difluorobenzene typically requires temperatures of 180-200°C and strong bases such as sodium hydroxide [1]. The scale-up process must address issues of heat removal, mixing efficiency, and material compatibility to ensure consistent product quality [19].

The handling of isotopically labeled materials in industrial-scale synthesis presents additional challenges related to cost, availability, and contamination control [9]. The 15N-labeled starting materials are significantly more expensive than their natural abundance counterparts, requiring careful optimization of reaction conditions to maximize isotopic incorporation and minimize waste [9]. The synthesis must be designed to prevent isotopic dilution through side reactions or contamination from unlabeled materials [9].

Process safety considerations become increasingly important at industrial scale, particularly when handling reactive intermediates and hazardous reagents [20]. The synthesis of aromatic diamines often involves flammable solvents, corrosive bases, and elevated temperatures that require specialized safety equipment and procedures [20]. The scale-up process must include comprehensive hazard analysis and risk assessment to ensure safe operation [20].

The economic viability of industrial-scale production depends on achieving high yields, minimizing waste generation, and optimizing raw material utilization [19]. The synthetic route must be designed to minimize the number of process steps, reduce solvent consumption, and maximize atom economy [19]. The process design should also consider the availability and cost of starting materials, particularly for isotopically labeled precursors [19].

Quality control and analytical monitoring become more complex at industrial scale, requiring robust analytical methods and process monitoring systems [21]. The characterization of 3,3'-(1,3-Phenylenedioxy)dianiline-15N2 requires specialized techniques for isotopic analysis that must be adapted for routine production monitoring [21]. The development of rapid analytical methods for in-process monitoring is essential for maintaining consistent product quality [21].

The purification and isolation of the final product must be designed for large-scale operation while maintaining high purity standards [22]. Industrial-scale purification typically involves crystallization, distillation, or other separation techniques that can be operated continuously [22]. The choice of purification method depends on the specific impurities present and the required purity level for the intended application [22].

Environmental considerations become increasingly important at industrial scale, requiring the development of waste minimization strategies and effluent treatment systems [23]. The synthesis of aromatic diamines can generate significant quantities of inorganic salts and organic waste that must be properly disposed of or recycled [23]. The process design should incorporate green chemistry principles to minimize environmental impact while maintaining economic viability [23].

The scale-up process typically involves intermediate pilot-scale studies to validate process parameters and identify potential problems before full-scale implementation [24]. The pilot-scale studies provide essential data on reaction kinetics, heat transfer, and mass transport that are required for industrial reactor design [24]. The scaling relationships developed from pilot-scale studies form the basis for industrial equipment sizing and process optimization [24].